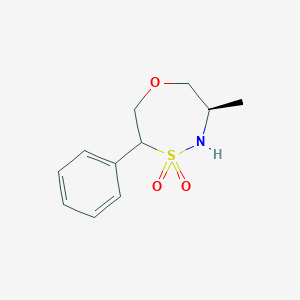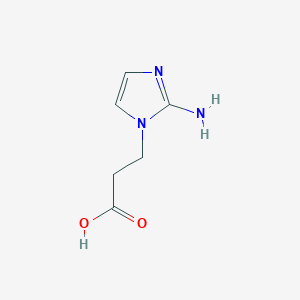![molecular formula C6H8N6S B12940058 5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione CAS No. 5460-90-2](/img/structure/B12940058.png)
5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrimidine ring, with an amino group at the 5-position, an ethyl group at the 3-position, and a thione group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-1,2,4-triazole with carbon disulfide in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine and are conducted in solvents like DMF or dichloromethane.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in critical biological processes.
Pathways Involved: By inhibiting topoisomerase I, the compound can induce DNA damage and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazolopyrimidine core but differ in the position and nature of substituents.
Thiazolo[4,5-d]pyrimidines: These compounds have a thiazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness: 5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7(6H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5460-90-2 |
|---|---|
Fórmula molecular |
C6H8N6S |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
5-amino-3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione |
InChI |
InChI=1S/C6H8N6S/c1-2-12-4-3(10-11-12)5(13)9-6(7)8-4/h2H2,1H3,(H3,7,8,9,13) |
Clave InChI |
QEAAWVGZJYLVRI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=S)N=C(N2)N)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)



![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)

